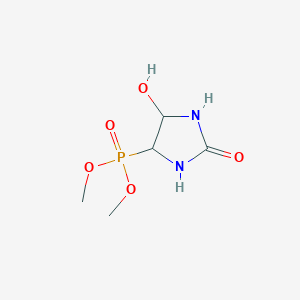
(3,3,5,5-Tetramethylthian-4-ylidene)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,5,5-Tetramethylthian-4-ylidene)methanethione is an organic compound with a unique structure characterized by the presence of a thian-4-ylidene group and a methanethione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,5,5-Tetramethylthian-4-ylidene)methanethione typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of thian-4-ylidene derivatives and methanethione precursors in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: (3,3,5,5-Tetramethylthian-4-ylidene)methanethione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thian-4-ylidene derivatives .
Wissenschaftliche Forschungsanwendungen
(3,3,5,5-Tetramethylthian-4-ylidene)methanethione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3,3,5,5-Tetramethylthian-4-ylidene)methanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- (3,3,5,5-Tetramethylthian-4-ylidene)methanone
- (3,3,5,5-Tetramethylthian-4-ylidene)ethanethione
- (3,3,5,5-Tetramethylthian-4-ylidene)propanethione
Comparison: Compared to these similar compounds, (3,3,5,5-Tetramethylthian-4-ylidene)methanethione exhibits unique reactivity and stability due to the presence of the methanethione group. This makes it particularly valuable in specific chemical and biological applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
83357-76-0 |
|---|---|
Molekularformel |
C10H16S2 |
Molekulargewicht |
200.4 g/mol |
InChI |
InChI=1S/C10H16S2/c1-9(2)6-12-7-10(3,4)8(9)5-11/h6-7H2,1-4H3 |
InChI-Schlüssel |
LVLDOPKZFFASPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CSCC(C1=C=S)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


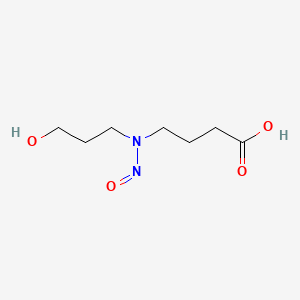
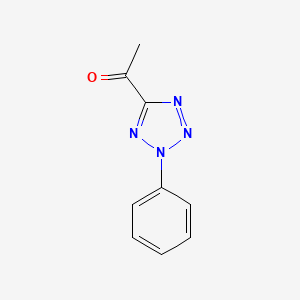
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
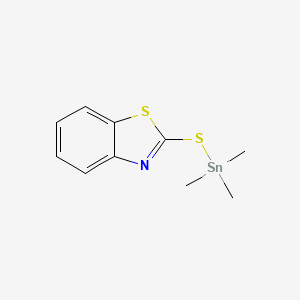


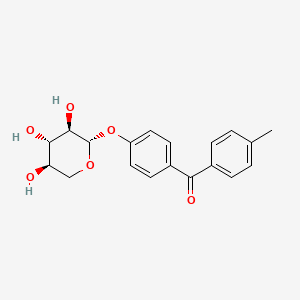
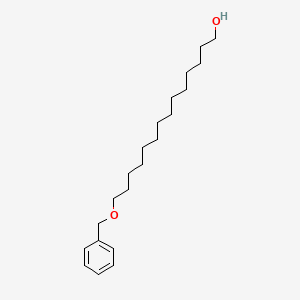
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)

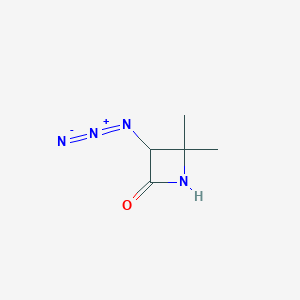
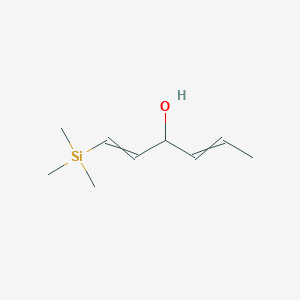
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
